2-nitroacetamide amine
Overview
Description
2-nitroacetamide amine is an organic compound characterized by the presence of both nitro and amide functional groups
Mechanism of Action
Target of Action
Nitro compounds, including 2-nitroacetamide amine, have been studied for many years as good examples of proton transfer in water involving c–h bonds .
Mode of Action
The mode of action of this compound involves a series of chemical reactions. One commonly used method for its preparation is the reaction of acetic acid with nitric acid under sulfuric acid catalysis to produce nitroacetic acid, which is then dehydrated to form this compound .
Biochemical Pathways
Nitro compounds are known to undergo enzymatic α-hydroxylation with cytochrome p450, forming dealkylated primary nitrosamines . These unstable primary nitrosamines further decompose to form diazonium, a DNA alkylating agent .
Pharmacokinetics
Nitrosamines, a class of compounds that includes this compound, have been found in various drug products, indicating that they can be absorbed and distributed in the body .
Result of Action
Nitrosamines, including this compound, are known to be carcinogenic, mutagenic, and teratogenic . They can cause disorders in the nervous, respiratory, and cardiovascular systems, as well as allergic reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, high pH has a positive influence on nitrosamine formation at room temperature . Coexisting substances such as nitrate, nitrite, humic acid, and tert-butanol can inhibit the generation of nitrosamines due to hydroxyl radical competition and scavenging .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-nitroacetamide amine can be synthesized through the aminolysis of methyl nitroacetate with ethylenediamine, followed by treatment with a methanolic solution of hydrochloric acid . This method involves the following steps:
Aminolysis: Methyl nitroacetate reacts with ethylenediamine to form the intermediate product.
Acid Treatment: The intermediate is then treated with a methanolic solution of hydrochloric acid to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-nitroacetamide amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Amino derivatives where the nitro group is converted to an amine group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-nitroacetamide amine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a precursor for drug development.
Materials Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Nitroacetamide: Similar in structure but lacks the amine group.
Nitroaniline: Contains a nitro group attached to an aromatic ring with an amine group.
Nitroethane: A simpler nitro compound without the amide group.
Uniqueness
2-nitroacetamide amine is unique due to the combination of nitro and amide functional groups, which confer distinct reactivity and potential applications compared to other similar compounds. This dual functionality allows for a broader range of chemical reactions and applications in various fields.
Properties
IUPAC Name |
azane;2-nitroacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N2O3.H3N/c3-2(5)1-4(6)7;/h1H2,(H2,3,5);1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLCYYRAECUNHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)[N+](=O)[O-].N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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